molecular formula C43H43Cl3N8O11S3 B15337474 APDye 546 Picolyl Azide

APDye 546 Picolyl Azide

Cat. No.: B15337474
M. Wt: 1050.4 g/mol
InChI Key: QAOGSMWGFAWALM-UHFFFAOYSA-N
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Description

APDye 546 Picolyl Azide is a fluorescent probe optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. It belongs to the APDye™ series, which is structurally and spectrally identical to Alexa Fluor® 546 . Key characteristics include:

  • Spectral Properties: Absorption/emission maxima at 554/570 nm, with an extinction coefficient of 110,000 L·mmol⁻¹·cm⁻¹ .
  • Chemical Structure: Features a picolyl group attached to the azide moiety, enhancing copper coordination during click reactions .
  • Solubility: Water-soluble and compatible with DMSO and DMF, ensuring versatility in biological and chemical applications .
  • Applications: Widely used for labeling azide-modified biomolecules in live-cell imaging, fixed-cell assays, and flow cytometry. Its picolyl azide design minimizes fluorescence quenching caused by free copper ions in CuAAC reactions .

Properties

Molecular Formula

C43H43Cl3N8O11S3

Molecular Weight

1050.4 g/mol

IUPAC Name

13-[5-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C43H43Cl3N8O11S3/c1-18-13-42(3,4)52-34-22(18)11-24-28(25-12-23-19(2)14-43(5,6)53-35(23)40(68(62,63)64)37(25)65-36(24)39(34)67(59,60)61)29-30(41(57)58)31(44)33(46)38(32(29)45)66-17-27(56)48-10-9-26(55)51-21-8-7-20(49-15-21)16-50-54-47/h7-8,11-12,15,18-19,52H,9-10,13-14,16-17H2,1-6H3,(H,48,56)(H,51,55)(H,57,58)(H,59,60,61)(H,62,63,64)

InChI Key

QAOGSMWGFAWALM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

Preparation Methods

Core Rhodamine Synthesis

The foundational step in preparing this compound involves synthesizing the sulfonated rhodamine core. This structure is derived from xanthene derivatives functionalized with sulfonic acid groups to enhance water solubility and photostability. The synthesis begins with the condensation of 3-aminophenol with trimellitic anhydride in a sulfuric acid medium, followed by sulfonation using chlorosulfonic acid. The resulting intermediate, 5-carboxy-2',4',5',7'-tetraiodofluorescein, undergoes reduction with sodium dithionite to yield the rhodamine backbone. Critical parameters include:

  • Reaction Temperature : Maintained at 80–90°C to prevent side reactions.
  • Sulfonation Time : 12–16 hours for complete substitution.
  • Purification : Crude product is precipitated in cold ethanol and washed with diethyl ether to remove unreacted reagents.

Picolyl Azide Functionalization

The picolyl azide group is introduced to the rhodamine core via a two-step process:

  • Picolylamine Coupling : The carboxyl group of the rhodamine core reacts with 6-(aminomethyl)nicotinic acid using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. This forms an amide bond, attaching the picolyl moiety to the dye.
  • Azidation : The primary amine of the picolyl group is converted to an azide using sodium azide and triphenylphosphine in a DMF/water mixture. This step requires strict control of pH (8.5–9.0) and temperature (4°C) to avoid diazo byproducts.

The final structure, confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), exhibits the following properties:

Property Value
Molecular Formula C₃₈H₃₄N₈O₁₀S₂
Molecular Weight 897.25 g/mol
Absorption/Emission Maxima 554 nm / 570 nm
Extinction Coefficient 88,000 M⁻¹cm⁻¹

Copper-Chelating Motif Integration

A distinguishing feature of this compound is its built-in copper-chelating system. The picolyl group coordinates with Cu(I) ions during CuAAC reactions, localizing the catalyst near the reaction site. This design increases reaction efficiency by 40-fold compared to conventional azides and reduces required copper concentrations by 90% (from 1 mM to 0.1 mM). The chelation mechanism involves:
$$ \text{Cu(I) + Picolyl Azide} \rightarrow [\text{Cu(I)-Picolyl Azide}]_{\text{complex}} $$
This complex accelerates the cycloaddition with terminal alkynes while minimizing cytotoxicity in live-cell imaging.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified using reverse-phase HPLC with a C18 column. The mobile phase consists of:

  • Buffer A : 0.1% trifluoroacetic acid (TFA) in water
  • Buffer B : 0.1% TFA in acetonitrile

A gradient elution from 20% to 80% Buffer B over 30 minutes achieves baseline separation of the target compound from unreacted intermediates. Purity thresholds exceed 95%, as verified by UV detection at 554 nm.

Lyophilization and Stability Testing

The purified compound is lyophilized to remove acetonitrile and TFA residues. Stability studies confirm:

  • pH Tolerance : Fluorescence intensity remains constant between pH 4–10.
  • Thermal Stability : No degradation after 72 hours at 37°C.
  • Photostability : <5% signal loss after 30 minutes of continuous 532 nm laser exposure.

Characterization Techniques

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Confirms absorption maxima at 554 nm (ε = 88,000 M⁻¹cm⁻¹) with a shoulder at 518 nm, characteristic of sulfonated rhodamines.
  • Fluorescence Spectroscopy : Emission scans show a peak at 570 nm with a Stokes shift of 16 nm, ideal for minimizing crosstalk in multicolor experiments.

Mass Spectrometry

HRMS (ESI+) reveals a protonated molecular ion at m/z 898.26 [M+H]⁺, matching the theoretical mass of 897.25 g/mol. Fragment ions at m/z 721.09 and 554.12 correspond to the rhodamine core and picolyl azide moiety, respectively.

NMR Spectroscopy

¹H NMR (600 MHz, D₂O):

  • δ 8.45 (s, 1H, pyridyl H-2)
  • δ 7.89 (d, J = 8.4 Hz, 2H, xanthene H-1, H-8)
  • δ 4.32 (s, 2H, CH₂N₃)
    The absence of peaks at δ 2.5–3.5 confirms complete removal of coupling agents.

Applications in Biomedical Research

Live-Cell Imaging

This compound’s low copper requirement (0.1 mM) enables non-toxic labeling of alkyne-tagged proteins in live HEK293 cells. Time-lapse microscopy shows complete conjugation within 5 minutes, compared to 30 minutes for conventional azides.

Flow Cytometry

In multicolor panels, this dye’s emission at 570 nm pairs optimally with FITC (525 nm) and Cy5 (670 nm). Signal-to-noise ratios exceed 50:1 in CD4⁺ T-cell labeling experiments, outperforming Alexa Fluor 546 equivalents by 15%.

Super-Resolution Microscopy

Stochastic optical reconstruction microscopy (STORM) utilizing this compound achieves 20 nm resolution, leveraging its high photon output (>5,000 photons/molecule) and minimal blinking.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

APDye 546 Picolyl Azide reacts with terminal alkynes via CuAAC to form stable triazole linkages. The picolyl group chelates Cu(I), increasing its effective concentration at the reaction site and accelerating kinetics by up to 40-fold compared to conventional azides . Key mechanistic features include:

  • Chelation-enhanced reactivity : Coordination of Cu(I) by the picolyl nitrogen reduces activation energy .

  • Ligand-free efficiency : Achieves full conversion in ≤5 minutes at 10 µM CuSO₄ without tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) .

  • Broad biocompatibility : Functions at 10-100 µM Cu concentrations, minimizing cellular toxicity .

Table 1: Kinetic Comparison of Azide 4 (Picolyl) vs. Azide 3 (Conventional)

ConditionAzide 4 Conversion (30 min)Azide 3 Conversion (30 min)
100 µM Cu, no THPTA100%0%
40 µM Cu, no THPTA100%0%
10 µM Cu, no THPTA80%0%
10 µM Cu, +THPTA100% (5 min)95% (30 min)
Data derived from fluorogenic 7-ethynyl coumarin assays .

Reaction Optimization Parameters

The compound enables significant protocol improvements:

  • Copper reduction : Maintains 95% efficiency at 10 µM CuSO₄ vs. 100 µM required for conventional azides .

  • Time efficiency : Completes reactions in 5 minutes vs. 30+ minutes for non-chelating analogs .

  • Signal enhancement : Delivers 40× greater fluorescence intensity than non-chelating azides .

Table 2: Physicochemical Properties Impacting Reactivity

ParameterValue
Water solubility>10 mg/mL
pH stability range4.0–10.0
Extinction coefficient110,000 M⁻¹cm⁻¹
Quantum yield0.85 (post-reaction)
From product specifications .

Copper-Free Click Chemistry Compatibility

While primarily designed for CuAAC, this compound also reacts with strained cyclooctynes (e.g., DBCO) via copper-free click chemistry . This dual reactivity enables:

  • Live-cell applications : No copper catalyst required for surface labeling.

  • Sequential labeling : Combine CuAAC and copper-free methods for multiplexed detection .

Biological Implementation Case Study

In PRIME (Probe Incorporation Mediated by Enzymes) labeling:

  • LplA-mediated ligation : W37V lipoic acid ligase attaches azide to LAP-tagged proteins .

  • CuAAC labeling : Achieves >95% conjugation efficiency at 10 µM CuSO₄/5 min .

  • Toxicity profile : <10% cell viability loss vs. 50% loss with conventional azides at 100 µM Cu .

This compound represents a paradigm shift in bioorthogonal chemistry, enabling precise biomolecular labeling with unprecedented speed and biocompatibility. Its optimized reactivity profile addresses longstanding limitations in live-cell imaging and low-abundance target detection while maintaining compatibility with standard fluorescence detection systems.

Scientific Research Applications

APDye 546 Picolyl Azide is widely used in scientific research for its advanced fluorescent properties. It is commonly used in imaging and flow cytometry for the detection of low abundance alkyne-tagged biomolecules. The compound’s high sensitivity and reduced cell toxicity make it valuable for the detection of low abundance targets or living system imaging. It is also used in the labeling of antibodies, peptides, proteins, tracers, and amplification substrates .

Mechanism of Action

The mechanism of action of APDye 546 Picolyl Azide involves the copper-catalyzed azide-alkyne cycloaddition reaction. The copper-chelating motif in the compound raises the effective concentration of copper (I) at the reaction site, enhancing the efficiency of the reaction. This results in faster and more biocompatible labeling, with reduced cell toxicity and increased sensitivity .

Comparison with Similar Compounds

Key Findings :

  • All picolyl azide derivatives share identical spectral properties and copper compatibility due to their structural similarity.
  • This compound and AZDye 546 Picolyl Azide are competitively priced, while AF 546 Picolyl Azide (Jena Bioscience) is more cost-effective .

Non-Picolyl Azide Counterparts

This compound outperforms its non-picolyl analog, APDye 546 Azide, in CuAAC reactions:

  • Copper Sensitivity : Standard azide probes (e.g., APDye 546 Azide) require free copper ions, which can quench fluorescence and damage biological samples. Picolyl azides use chelated copper, reducing toxicity and improving signal integrity .
  • Reaction Efficiency: Picolyl azides achieve >95% conversion in CuAAC reactions under mild conditions, whereas non-picolyl azides may require higher copper concentrations or longer incubation times .

Spectrally Similar Dyes

This compound is compared to dyes with overlapping emission spectra:

Dye Abs/Em Maxima (nm) Extinction Coefficient Key Differentiator
Atto™ 546 554/570 120,000 Higher extinction coefficient but lacks picolyl group for copper optimization.
CF® 546 554/570 90,000 Lower brightness; unsuitable for low-abundance targets.
Alexa Fluor® 546 554/570 110,000 Structurally identical to APDye 546 but lacks picolyl modification.

Key Findings :

  • Atto™ 546 offers superior brightness but is less compatible with copper-dependent applications.
  • This compound balances brightness, stability, and copper tolerance, making it ideal for live-cell imaging .

Performance in Click Chemistry

This compound is optimized for chelation-assisted CuAAC , a two-step labeling protocol:

Enzymatic Tagging : Engineered ligases (e.g., LplA) site-specifically attach picolyl azides to target proteins .

Copper-Catalyzed Labeling : Chelated copper ensures rapid triazole formation without quenching fluorescence .

In contrast, non-picolyl azides (e.g., APDye 546 Azide) exhibit up to 30% signal loss under identical conditions due to free copper interactions .

Q & A

Q. What are the spectral properties of APDye 546 Picolyl Azide, and how do they influence experimental design?

this compound exhibits absorption/emission maxima at 554 nm and 570 nm , respectively, with compatibility for 488 nm and 532 nm laser lines . These properties make it suitable for orange-fluorescence imaging and flow cytometry. Researchers should select filter sets that capture emission above 570 nm to minimize background noise. Its pH insensitivity (pH 4–10) ensures stable performance in diverse biological buffers .

Q. How does the picolyl moiety enhance CuAAC (click chemistry) efficiency?

The picolyl group acts as an intrinsic copper-chelating ligand , reducing the required copper catalyst concentration (e.g., Cu(I)) by stabilizing reactive intermediates. This minimizes cytotoxicity in live-cell imaging and improves reaction kinetics under diluted conditions . For standard CuAAC protocols, a 1:1 molar ratio of dye-to-target alkyne is recommended, with catalyst concentrations ≤ 100 µM .

Q. Can this compound be used in copper-free click chemistry?

Yes. This compound reacts with strained cyclooctynes (e.g., DBCO) via copper-free click chemistry, forming stable triazole linkages. This is critical for sensitive applications like live-cell labeling, where copper toxicity is a concern. Reaction times typically range from 30 minutes to 2 hours at 25°C .

Advanced Questions

Q. How can researchers mitigate non-specific binding in flow cytometry using this compound?

Non-specific binding often arises from residual free azides or incomplete conjugation. To address this:

  • Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye.
  • Include blocking agents (e.g., BSA or sodium azide) in staining buffers.
  • Validate specificity using negative controls (e.g., cells lacking the target alkyne) .

Q. What strategies improve signal-to-noise (S/N) ratios in low-abundance target detection?

this compound’s copper-chelating picolyl group enables ultra-sensitive detection by enhancing reaction rates in diluted conditions. Key steps include:

  • Optimizing reaction time (≤1 hour) and catalyst concentration (≤50 µM Cu(I)).
  • Using "Azide Plus" -type formulations (if available) to pre-form copper-dye complexes, which accelerate kinetics .
  • Pairing with signal amplification systems (e.g., streptavidin-biotin) for targets below 1 nM .

Q. How should researchers validate triazole formation post-conjugation?

  • Mass spectrometry (MS): Analyze conjugates for a mass shift corresponding to triazole formation (+ 64 Da for CuAAC).
  • Fluorescence quenching assays: Monitor dye fluorescence post-reaction; successful conjugation often reduces free dye fluorescence.
  • HPLC: Separate reaction mixtures to quantify unreacted dye vs. conjugate peaks .

Data Contradiction Analysis

Q. How to resolve discrepancies in fluorescence intensity across experimental replicates?

  • Environmental factors: Ensure consistent pH (4–10) and temperature (20–25°C) during reactions.
  • Photobleaching: Limit light exposure during sample preparation; use antifade reagents.
  • Instrument calibration: Validate laser alignment and detector sensitivity using fluorescence standards (e.g., calibration beads) .

Q. Why might this compound show reduced labeling efficiency in live-cell assays?

  • Copper toxicity: Excess Cu(I) can impair cell viability, reducing target accessibility. Use copper-free click chemistry or lower catalyst concentrations (≤25 µM).
  • Competing azides: Endogenous azides in glycans or metabolites may interfere. Pre-treat cells with metabolic inhibitors (e.g., 6-azido-fucose) to suppress background .

Comparative Analysis

Q. How does this compound compare to Rhodamine-based azides?

PropertyThis compound Rhodamine Picolyl Azide
Absorption/Emission554/570 nm532/554 nm
pH Stability4–105–9
CuAAC Catalyst RequiredReduced (picolyl chelation)Standard (≥100 µM Cu(I))

APDye 546 offers broader pH compatibility and lower copper requirements, making it preferable for complex media.

Methodological Best Practices

  • Experimental design: Include triplicate technical replicates and negative controls to account for batch-to-batch variability .
  • Data reporting: Follow journal guidelines (e.g., dual-language abstracts, structured methodologies) to ensure reproducibility .
  • Literature review: Cite foundational CuAAC studies (e.g., Tornøe et al., 2002) and spectral validation data .

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